![molecular formula C11H12ClN3S2 B479185 5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 519045-14-8](/img/structure/B479185.png)

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

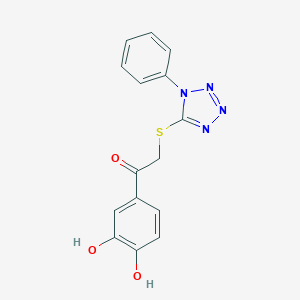

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CM-TMT) is a small molecule that has recently gained attention in the scientific community due to its potential applications in various fields. CM-TMT is a sulfur-containing compound that has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in drug delivery systems, as a potential therapeutic agent, and as a potential biomarker for disease diagnosis.

Scientific Research Applications

Medicinal Chemistry

Triazoles exhibit significant applications in pharmaceutical chemistry. Specifically, 1,2,3-triazoles have been extensively studied for their medicinal properties. Researchers have synthesized derivatives of this compound to explore their potential as drug candidates. These efforts involve both classical synthetic methods and innovative green chemistry approaches .

Antioxidant Properties

The compound’s thiol group suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating the antioxidant capacity of this triazole derivative could lead to applications in health supplements or functional foods .

Antifungal Agents

Triazoles are known for their antifungal properties. Researchers have explored their efficacy against various fungal infections. Investigating the antifungal activity of this specific compound could contribute to the development of novel antifungal drugs .

Coordination Chemistry

The sulfur-containing moiety in the compound allows it to form coordination complexes with metal ions. Such complexes have applications in catalysis, material science, and bioinorganic chemistry. Investigating the coordination behavior of this triazole derivative could reveal interesting properties .

Mechanochemistry

Mechanochemistry involves chemical reactions induced by mechanical forces (e.g., grinding, milling). Researchers have explored the synthesis of triazoles using mechanochemical methods. Investigating the feasibility of synthesizing this compound through mechanochemistry could provide insights into green and sustainable synthetic routes .

Biological Systems

Lastly, consider the formal cycloreversion of 1,2,3-triazole compounds under mechanical forces. This intriguing phenomenon could have implications in biological systems, such as drug delivery or targeted release mechanisms. Further studies are needed to explore its potential applications .

Mechanism of Action

Target of Action

Triazole derivatives are known to interact with a variety of biological targets .

Mode of Action

It’s known that triazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Triazole derivatives are known to interact with a variety of biochemical pathways .

Result of Action

Triazole derivatives are known to have a broad range of biological activities .

properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S2/c1-15-10(13-14-11(15)16)7-17-6-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNAYHILWLLBAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)

![4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B479127.png)

![N-{3-[(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B479166.png)

![3-{[(3-Chloroanilino)carbonyl]amino}propanoic acid](/img/structure/B479170.png)

![1-[(5-Bromo-2-thienyl)sulfonyl]piperidine](/img/structure/B479175.png)